2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile
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Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is a chemical compound known for its unique structure and properties It contains a tetrahydrothiophene ring with a sulfone group and a nitrile group attached to a methyl-substituted carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the sulfone and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The sulfone and nitrile groups can interact with enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13NO2S |
---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-5H2,1-2H3 |
InChI Key |
YMJLJCCLYPHJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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